1-(3-Ethylphenyl)prop-2-EN-1-amine
CAS No.:
Cat. No.: VC17470440
Molecular Formula: C11H15N
Molecular Weight: 161.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15N |
|---|---|
| Molecular Weight | 161.24 g/mol |
| IUPAC Name | 1-(3-ethylphenyl)prop-2-en-1-amine |
| Standard InChI | InChI=1S/C11H15N/c1-3-9-6-5-7-10(8-9)11(12)4-2/h4-8,11H,2-3,12H2,1H3 |
| Standard InChI Key | UPEPXILXYWQTLR-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=CC=C1)C(C=C)N |
Introduction
General Overview
1-(3-Ethylphenyl)prop-2-EN-1-amine is an organic compound characterized by the presence of an amine functional group attached to a propenyl chain, which is further substituted with a 3-ethylphenyl group. The molecular structure suggests potential applications in organic synthesis and medicinal chemistry due to its conjugated system and amine functionality.
Synthesis
The synthesis of 1-(3-Ethylphenyl)prop-2-EN-1-amine typically involves:
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Starting Material: A substituted benzaldehyde such as 3-ethylbenzaldehyde.
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Reaction Pathway:
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Formation of a propenal intermediate through aldol condensation.
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Subsequent reductive amination using ammonia or primary amines.
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Spectroscopic Characteristics
Spectroscopic techniques such as NMR, IR, and mass spectrometry are crucial for characterizing this compound:
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NMR (Proton and Carbon):
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Signals for aromatic protons on the phenyl ring.
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Peaks corresponding to the ethyl substituent.
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Chemical shifts for the alkene protons and amine group.
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IR Spectroscopy:
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Sharp peaks for N-H stretching (~3300 cm).
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C=C stretching vibrations (~1600 cm).
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Mass Spectrometry:
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Molecular ion peak at .
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Applications
The compound's structure suggests potential applications in:
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Pharmaceutical Chemistry:
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As an intermediate for synthesizing bioactive molecules.
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Potential use in developing drugs targeting amine receptors.
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Material Science:
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Precursor for functionalized polymers or advanced materials.
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Organic Synthesis:
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Building block for creating complex aromatic compounds.
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Biological Activity
While specific data on biological activity is limited, compounds with similar structures often exhibit:
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Antimicrobial properties due to the presence of an amine group.
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Potential activity as enzyme inhibitors or receptor modulators.
Challenges in Research
1-(3-Ethylphenyl)prop-2-EN-1-amine may present challenges such as:
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Stability issues due to the conjugated alkene system.
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Potential toxicity or reactivity associated with primary amines.
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